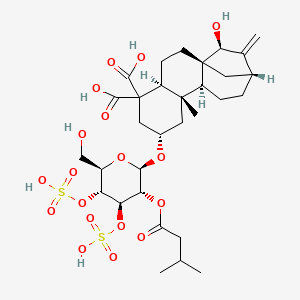

Potassium carboxyatractyloside

Description

Significance of Mitochondrial ADP/ATP Translocase Inhibition in Bioenergetics Research

The mitochondrial ADP/ATP translocase, also known as the adenine (B156593) nucleotide translocator (ANT), is a vital protein embedded in the inner mitochondrial membrane. wikipedia.orgoatext.com It facilitates the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytoplasm for adenosine triphosphate (ATP) produced within the mitochondria through oxidative phosphorylation. wikipedia.orgmdpi.com This transport is fundamental for supplying the cell with the energy required for various metabolic processes. The ANT is the most abundant protein in the inner mitochondrial membrane, highlighting its critical role in cellular bioenergetics. wikipedia.org

The inhibition of the ADP/ATP translocase is a key strategy in bioenergetics research for several reasons. By blocking this transporter, researchers can effectively halt the export of newly synthesized ATP to the cytoplasm, leading to a disruption of the cell's energy supply. biosynth.com This allows for the detailed study of mitochondrial respiration, the mechanisms of oxidative phosphorylation, and the regulation of cellular metabolism under conditions of energy stress. biosynth.comnih.gov

Carboxyatractyloside serves as a highly specific and potent inhibitor of the ANT. oroboros.ataphios.com It binds to the translocase from the cytoplasmic side, locking it in a conformation that prevents the transport of adenine nucleotides. wikipedia.orgaphios.com This irreversible inhibition makes CATR a more potent tool compared to its analogue, atractyloside (B1665827) (ATR), whose inhibitory effects can be overcome by high concentrations of ADP. mdpi.comwikipedia.org The use of CATR has been instrumental in defining the role of the ANT in various cellular processes, including the mitochondrial permeability transition, a key event in apoptosis (programmed cell death). oroboros.atresearchgate.neteurekaselect.com

Historical Context of Carboxyatractyloside Discovery and Its Role as a Research Tool

Carboxyatractyloside is a naturally occurring toxin found in plants of the Asteraceae family, such as Atractylis gummifera (gum thistle) and various Xanthium species (cockleburs). aphios.comoup.comnih.gov The toxic properties of these plants have been recognized for centuries, causing numerous accidental poisonings in both humans and livestock. nih.govoup.com

The journey to understanding the molecular basis of this toxicity led to the isolation and characterization of its active principles. Atractyloside was first isolated in 1868. oup.com It was later, in 1964, that its more potent derivative, Carboxyatractyloside (also known as gummiferin), was isolated. oup.com Initial studies in the 1960s and early 1970s revealed that these compounds specifically targeted mitochondrial oxidative phosphorylation. wikipedia.orgmdpi.com

Subsequent research pinpointed the precise target of CATR as the mitochondrial ADP/ATP translocase. biosynth.comaphios.com This discovery was a landmark in bioenergetics, as it provided a powerful chemical probe to investigate the function of this crucial transporter. The high affinity and specificity of CATR for the ANT have made it an indispensable tool for:

Studying the kinetics and mechanism of ADP/ATP transport: Researchers have used CATR to "freeze" the transporter in a specific conformational state, allowing for detailed structural and functional analyses. wikipedia.orgaphios.com

Investigating the role of the ANT in mitochondrial permeability transition: CATR has been shown to induce the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the initiation of apoptosis. oroboros.atresearchgate.net

Elucidating the structure of the ADP/ATP translocase: The co-crystallization of the ANT with CATR has provided high-resolution structural information, offering insights into its transport mechanism. oatext.comaphios.com

Differentiating the functions of various ANT isoforms: Human cells express four different isoforms of the ANT, and CATR has been used to study their distinct roles in cellular metabolism and disease. oatext.com

The use of Carboxyatractyloside in research has significantly advanced our understanding of mitochondrial bioenergetics and its role in both normal physiology and pathological conditions.

Detailed Research Findings

The inhibitory action of Carboxyatractyloside on the ADP/ATP translocase has been extensively studied, yielding significant insights into mitochondrial function.

| Property | Description | References |

| Mechanism of Action | Carboxyatractyloside is a non-competitive inhibitor that binds with high affinity to the adenine nucleotide translocator on the cytoplasmic side of the inner mitochondrial membrane. This binding locks the translocator in the "c-state," preventing the exchange of ADP and ATP. | wikipedia.orgoroboros.ataphios.com |

| Potency | It is considered to be approximately 10 times more potent than its analog, atractyloside. The inhibition by Carboxyatractyloside is not reversible by increasing the concentration of adenine nucleotides. | wikipedia.org |

| Biochemical Effects | Inhibition of the ADP/ATP translocase by Carboxyatractyloside leads to the cessation of oxidative phosphorylation, a decrease in cellular ATP levels, an increase in reactive oxygen species (ROS) production, and the induction of mitochondrial dysfunction. | medchemexpress.commedchemexpress.eu |

| Structural Insights | The crystal structure of the bovine heart mitochondrial ADP/ATP carrier in complex with Carboxyatractyloside was solved, revealing the six transmembrane helices and the binding pocket for the inhibitor. This structural information has been crucial for understanding the transport mechanism. | oatext.comaphios.com |

Structure

2D Structure

Properties

CAS No. |

33286-30-5 |

|---|---|

Molecular Formula |

C31H44K2O18S2 |

Molecular Weight |

847.0 g/mol |

IUPAC Name |

dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1 |

InChI Key |

FPJGZZYAZUKPAD-WWJHHVHBSA-L |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |

Appearance |

Solid powder |

Related CAS |

35988-42-2 (Parent) |

Synonyms |

Gummiferin; Carboxyatractyloside dipotassium; potassium (2S,4aS,6aR,7S,9R,11aS,11bS)-7-hydroxy-2-(((2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-((3-methylbutanoyl)oxy)-4,5-bis(sulfooxy)tetrahydro-2H-pyran-2-yl)oxy)-11b-methyl-8-methylenedodecahydro-6a,9-methanocyclohepta[a]naphthalene-4,4(1H)-dicarboxylate |

Origin of Product |

United States |

Molecular Origin and Biosynthetic Considerations of Carboxyatractyloside

Botanical Sources and Natural Occurrence in Asteraceae Family

Carboxyatractyloside is a natural product found within a specific range of plants belonging to the Asteraceae family. nih.govnih.gov This family, commonly known as the daisy or sunflower family, is one of the largest families of flowering plants. The presence of CATR and its analogue, atractyloside (B1665827) (ATR), is a notable characteristic of certain genera within this family, contributing to their toxicity. nih.govresearchgate.net

The primary plant genera known to produce carboxyatractyloside are Xanthium and Atractylis. wikipedia.orgnih.gov Species within these genera are often considered invasive weeds and are responsible for numerous cases of poisoning in livestock and humans. nih.govwikipedia.org For instance, plants such as Xanthium strumarium (common cocklebur) and Atractylis gummifera (stemless atractylis or pine thistle) are well-documented sources of this potent mitochondrial toxin. wikipedia.orgresearchgate.nettaylorfrancis.com The compound plays a role in the plant's chemical defense mechanisms. nih.gov

Table 1: Botanical Sources of Carboxyatractyloside

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Asteraceae | Atractylis | Atractylis gummifera | Stemless Atractylis, Pine Thistle |

| Asteraceae | Xanthium | Xanthium strumarium | Common Cocklebur |

| Asteraceae | Xanthium | Xanthium sibiricum | Siberian Cocklebur |

The identification and isolation of carboxyatractyloside have been historically linked to investigations into the toxicity of Atractylis gummifera and various Xanthium species. The compound was originally given the name "gummiferin(e)" because it was first derived from the thistle Atractylis gummifera. nih.gov This plant has been recognized for its toxic properties since ancient times. taylorfrancis.com

Similarly, carboxyatractyloside has been successfully isolated from the fruits of Xanthium sibiricum and Xanthium strumarium. researchgate.netresearchgate.netresearchgate.net Research has confirmed that the fruits and cotyledons of these plants contain significant concentrations of the toxin. researchgate.netresearchgate.net The isolation process from these plants typically involves extraction from the plant material, followed by fractionation and purification to yield the compound for structural and toxicological analysis. researchgate.net

Biosynthetic Pathways and Structural Derivations

Carboxyatractyloside is classified as an ent-kaurane diterpenoid glycoside. nih.gov While the precise enzymatic steps of its biosynthesis are not fully detailed in the literature, its structural classification points to its origin from the isoprenoid pathway. It is understood to be a precursor to the related compound, atractyloside. nih.gov

Carboxyatractyloside and atractyloside are structurally homologous compounds, sharing the same fundamental ent-kaurane diterpenoid skeleton and a glycoside component. nih.govnih.gov Both are potent inhibitors of the mitochondrial ADP/ATP carrier, a protein essential for cellular energy production. researchgate.netku.edu

The primary structural difference between the two molecules lies in the presence of an additional carboxylic acid group on carboxyatractyloside. researchgate.netnih.gov Specifically, carboxyatractyloside is the 4-carboxylated precursor of atractyloside. nih.gov This single functional group difference has a significant impact on its biological activity, rendering carboxyatractyloside approximately ten times more potent as an inhibitor of the ADP/ATP translocase than atractyloside. wikipedia.org

Table 2: Comparison of Carboxyatractyloside and Atractyloside

| Feature | Carboxyatractyloside (CATR) | Atractyloside (ATR) |

|---|---|---|

| Chemical Class | ent-Kaurane Diterpenoid Glycoside | ent-Kaurane Diterpenoid Glycoside |

| Key Structural Feature | Contains two carboxyl groups on the kaurane (B74193) framework | Contains one carboxyl group on the kaurane framework |

| Biosynthetic Relationship | Precursor to Atractyloside | Derived from Carboxyatractyloside |

| Potency | Higher (approx. 10x more potent) | Lower |

The chemical relationship between carboxyatractyloside and atractyloside is highlighted by the conversion of the former to the latter through decarboxylation. This process can occur during the handling and processing of the plant material. researchgate.net

Advanced Mechanistic Investigations of Carboxyatractyloside Action

Primary Target: Mitochondrial ADP/ATP Translocase (ANT/AAC) Inhibition

Carboxyatractyloside (CATR) is a potent toxic diterpene glycoside whose primary mechanism of action is the direct inhibition of the mitochondrial ADP/ATP translocase, also known as the adenine (B156593) nucleotide carrier (ANT or AAC). nih.govresearchgate.net This protein is embedded in the inner mitochondrial membrane and is crucial for cellular energy metabolism, facilitating the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix. ku.edu By binding to and inhibiting ANT, Carboxyatractyloside effectively halts this vital exchange, leading to a shutdown of oxidative phosphorylation. researchgate.netku.edu The functional unit of the carrier is generally accepted to be a dimer. vetmeduni.ac.at

Carboxyatractyloside demonstrates a high degree of specificity and potency in its blockade of adenine nucleotide exchange. It is approximately 10 times more potent as an inhibitor than its structural analog, Atractyloside (B1665827) (ATR). nih.gov The inhibition by Carboxyatractyloside is profound and not readily reversible by increasing the concentration of the natural substrate, ADP, a characteristic that distinguishes it from the inhibition caused by Atractyloside. nih.gov The high-affinity binding is reflected in its low dissociation constant (Kd), which is in the nanomolar range, indicating a very stable inhibitor-protein complex. vetmeduni.ac.at

| Inhibitor | Relative Potency | Dissociation Constant (Kd) | Reversibility by ADP |

|---|---|---|---|

| Carboxyatractyloside (CATR) | ~10x higher than ATR | 10-20 nM | No |

| Atractyloside (ATR) | Baseline | ~450 nM | Yes |

The transport mechanism of the ANT involves significant conformational changes, where the protein alternates between two principal states: the cytoplasmic-open state ('c' state) and the matrix-open state ('m' state). ku.edu In the 'c' state, the nucleotide binding site is accessible from the intermembrane space (cytosolic side), while in the 'm' state, it is open to the mitochondrial matrix. ku.eduacs.org Specific inhibitors are known to lock the transporter in one of these conformations. ku.eduvetmeduni.ac.at

Carboxyatractyloside and its analog Atractyloside are known to specifically bind to and stabilize the ANT when it is in the 'c' state. ku.eduvetmeduni.ac.at By locking the carrier in this outward-facing conformation, Carboxyatractyloside prevents the conformational cycling necessary for nucleotide transport, thus blocking the import of ADP and the export of ATP. ku.edu This stabilization of the 'c' state is a key feature of its inhibitory mechanism. vetmeduni.ac.at

The ANT protein consists of six transmembrane alpha-helices (H1-H6). ku.eduvetmeduni.ac.at Molecular dynamics simulations reveal that the binding of Carboxyatractyloside imparts significant kinetic stability to the carrier by restricting the mechanical flexibility of these helices. nih.gov In the absence of the inhibitor, the helices exhibit greater dynamic motion; even-numbered helices like H2 and H6 can undergo rotational movements, while odd-numbered helices such as H5 can change their bend or wobble angle. nih.gov Carboxyatractyloside binding locks the carrier into a more rigid state, reducing these movements. This stabilization is reinforced by specific molecular interactions, including the formation of a salt bridge between the inhibitor and a residue on helix H2. nih.gov This reduction in helical flexibility increases the kinetic stability of the inhibitor-bound 'c' state, preventing the transition required for transport.

The crystal structure of the bovine ANT in complex with Carboxyatractyloside reveals that the inhibitor binds within a deep central cavity of the protein, accessible from the cytosolic side. ku.eduvetmeduni.ac.at This binding site is located at the bottom of the cavity and overlaps with the binding site for the natural substrate, ADP. vetmeduni.ac.at The binding involves a network of interactions between the functional groups of the Carboxyatractyloside molecule and specific amino acid residues of the ANT protein. vetmeduni.ac.at

The significantly higher affinity of Carboxyatractyloside compared to Atractyloside is directly attributable to its additional carboxylate group. vetmeduni.ac.at Both inhibitors share a common carboxylate group which forms a salt bridge with a key arginine residue (R79 in bovine ANT, equivalent to R96 in yeast). vetmeduni.ac.at However, the second carboxylate group, which is unique to Carboxyatractyloside, forms an additional critical interaction. This group interacts with another arginine residue, R279, via a water molecule. vetmeduni.ac.at This additional point of contact dramatically strengthens the binding affinity, resulting in a more stable inhibitor-protein complex and a more potent inhibition of the translocase. vetmeduni.ac.at

| Carboxyatractyloside Group | Interacting ANT Residue (Bovine) | Type of Interaction | Contribution to Affinity |

|---|---|---|---|

| Common Carboxylate Group | Arg79 | Salt Bridge | Primary Binding Anchor |

| Additional Carboxylate Group | Arg279 | Water-Mediated Salt Bridge | Enhances Binding Affinity (~10x) |

Binding Site Analysis: Residue Interactions and Molecular Contacts

Secondary and Indirect Cellular Targets Beyond ANT

While the primary and most well-documented molecular target of carboxyatractyloside (CATR) is the mitochondrial ADP/ATP carrier (AAC), emerging research has identified a range of secondary and indirect cellular targets. nih.govnih.gov These interactions contribute to the compound's complex toxicological profile, extending beyond the simple inhibition of oxidative phosphorylation. nih.govnih.gov Investigations have revealed that CATR can "paralyze" additional target proteins, leading to a cascade of cellular dysfunction. nih.govnih.gov

Carboxyatractyloside has been shown to inhibit the metabolism of guanosine diphosphate (GDP) within the mitochondria. nih.govnih.govresearchgate.net In normally functioning mitochondria, the presence of ATP allows for the transphosphorylation of GDP to GTP, a reaction catalyzed by mitochondrial nucleoside diphosphate kinase (mtNDPK). researchgate.netresearchgate.net This process generates a pool of ADP, which in turn stimulates oxidative phosphorylation (OXPHOS). researchgate.netresearchgate.net

CATR treatment disrupts this crucial metabolic pathway. researchgate.net In mitochondria isolated from various sources, including mammalian cells, CATR inhibits the mtNDPK-sustained transphosphorylation of GDP. researchgate.net Consequently, the expected increase in mitochondrial respiration that occurs upon the addition of GDP is completely abolished in the presence of CATR. researchgate.net

| Condition | Key Process | Effect on Mitochondrial Respiration | Mediating Enzyme |

|---|---|---|---|

| Control (No CATR) + GDP + ATP | GDP Transphosphorylation (GDP + ATP → GTP + ADP) | Stimulated (due to ADP production) | Nucleoside Diphosphate Kinase (NDPK) |

| CATR Treatment + GDP + ATP | Inhibition of GDP Metabolism | Basal (No stimulation) | N/A (Process Blocked) |

The inhibitory effect of carboxyatractyloside on GDP metabolism is intrinsically linked to its interaction with nucleoside diphosphate kinase (NDPK), a key enzyme in maintaining the balance of cellular nucleotides. slu.se The interaction appears to be indirect; CATR's primary action of blocking the ADP/ATP carrier limits the access of matrix NDPK to ATP, which is a necessary substrate for the phosphorylation of GDP. researchgate.net

This indirect quenching of NDPK activity prevents the formation of both GTP and ADP from GDP and ATP, respectively. researchgate.net The impairment of this "ping-pong" mechanism disrupts the energy transfer and signaling functions mediated by these nucleotides. researchgate.net The toxicity of CATR toward NDPK is often overlooked but represents a significant aspect of its cellular impact. nih.govnih.gov

| Protein Target | Direct/Indirect Effect of CATR | Mechanism of Interaction | Functional Consequence |

|---|---|---|---|

| ADP/ATP Carrier (AAC) | Direct | High-affinity binding and inhibition of nucleotide transport. | Inhibition of Oxidative Phosphorylation. |

| Nucleoside Diphosphate Kinase (NDPK) | Indirect | CATR-induced inhibition of AAC limits NDPK's access to ATP. researchgate.net | Inhibition of GDP transphosphorylation and GTP/ADP synthesis. researchgate.net |

Carboxyatractyloside also modulates the proton leak across the inner mitochondrial membrane, a process critical for regulating metabolic efficiency and mitigating oxidative stress. nih.govbiorxiv.orgnih.gov The inner mitochondrial membrane's proton conductance can be mediated by proteins such as the ADP/ATP carrier (AAC) and uncoupling proteins (UCPs). researchgate.netnih.gov

The interaction is complex. Under conditions of oxidative stress, lipid peroxidation end products like 4-hydroxy-2-nonenal (HNE) can activate a proton leak through AAC and UCPs. researchgate.net Research suggests that CATR may partially reverse this HNE-stimulated proton leak. researchgate.net Furthermore, CATR is thought to restrain potential AAC-UCP heterodimers, which could block their contribution to proton conductance and exacerbate the cellular metabolic crisis by hindering a key antioxidant defense mechanism. researchgate.net This suggests that while CATR is a potent inhibitor of the primary transport function of AAC, its influence on the protein's role in proton leak pathways is multifaceted.

Modulation of Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel in the inner mitochondrial membrane. arvojournals.orgmdpi.com Its prolonged opening allows for the passage of solutes up to 1.5 kDa, leading to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, making it a critical regulator of cell death. mdpi.com

Carboxyatractyloside is recognized as a potent inducer of the mPTP opening. nih.gov The mechanism is linked to its effect on the conformational state of the ADP/ATP carrier, a putative component of the mPTP complex. nih.gov CATR is known to lock the carrier in the "c" (cytosolic-facing) conformation, a state that enhances the probability of the pore opening. nih.gov

Research has demonstrated that even low concentrations of CATR can render mitochondria susceptible to mPTP opening by other agents, such as oleate, in a cyclosporin A-sensitive manner. nih.gov This synergistic effect highlights CATR's role as a co-inducer. nih.gov Additionally, the presence of intramitochondrial potassium (K+) has been shown to act as an activator for CATR-induced mPTP-mediated events, such as calcium release. nih.gov In K+-depleted mitochondria, CATR is significantly less effective at inducing these permeability changes. nih.gov

| Condition / Co-factor | Effect on CATR-induced mPTP Opening | Supporting Finding |

|---|---|---|

| Low Concentration CATR (0.075 µM) + Oleate (5 µM) | Sensitizes mitochondria to pore opening. | Induces cyclosporin A-sensitive Ca2+ efflux and potential collapse. nih.gov |

| High Intramitochondrial K+ | Activates/Enhances CATR's effect. | Promotes fast and extensive Ca2+ release, de-energization, and swelling. nih.gov |

| Low Intramitochondrial K+ | Inhibits CATR's effect. | CATR is ineffective at inducing permeability transition. nih.gov |

A direct and critical consequence of the carboxyatractyloside-induced opening of the mPTP is the collapse of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov This de-energization of the membrane occurs as the pore's opening allows for the indiscriminate flow of ions and small molecules, dissipating the proton gradient that is essential for ATP synthesis. mdpi.com

Studies have consistently observed a collapse of the transmembrane potential following the application of CATR in conditions that favor mPTP opening. nih.gov This membrane de-energization is a key event that precedes mitochondrial swelling and the release of calcium and other pro-apoptotic factors from the mitochondrial matrix, ultimately committing the cell to a death pathway. mdpi.comnih.gov

Carboxyatractyloside As a Probe in Mitochondrial Physiology and Pathology Studies

Elucidating Energy Transfer Processes and Cellular Respiration Pathways

Carboxyatractyloside's primary mechanism of action is the high-affinity binding to the adenine (B156593) nucleotide translocase, a key protein in the inner mitochondrial membrane responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. This inhibition effectively halts oxidative phosphorylation, making CATR an essential compound for studying the dynamics of mitochondrial transport systems and energy transduction pathways.

Research has demonstrated that in rat liver mitochondria, a significant portion of the ANT sites can be blocked by CATR without an immediate impact on the maximal respiratory rate, indicating a substantial reserve capacity of the translocase. nih.gov For instance, in liver mitochondria, 40-70% of the translocase sites could be inhibited before a 10% decrease in respiratory rate was observed. nih.gov In heart mitochondria, this figure was even higher, at 66%. nih.gov These findings, made possible by the use of CATR, have been crucial in understanding that the ANT is not typically the rate-limiting step in oxidative phosphorylation under normal conditions. nih.gov

Furthermore, studies have utilized CATR to investigate the transport kinetics of adenine nucleotides. In experiments with rat liver mitochondria where the ANT was inhibited by CATR, a slower, concentration-dependent influx and efflux of adenine nucleotides were observed, suggesting the existence of alternative, CATR-insensitive transport mechanisms. nih.gov

Table 1: Effect of Carboxyatractyloside on Mitochondrial Respiration and Translocase Activity

| Tissue | CATR-Inhibited Translocase Sites before 10% Respiratory Rate Decrease | Reference |

|---|---|---|

| Rat Liver | 40-70% | nih.gov |

| Rat Heart | 66% | nih.gov |

Carboxyatractyloside is a classic tool for dissecting the pathways of energy transduction by uncoupling substrate oxidation from ATP synthesis. By inhibiting the ANT, CATR effectively stops the influx of ADP into the mitochondrial matrix, which is necessary for the F1Fo-ATP synthase to produce ATP. This leads to a buildup of the proton motive force across the inner mitochondrial membrane, as the electron transport chain continues to pump protons, but they cannot be utilized for ATP synthesis.

This induced state of non-phosphorylating respiration, or state 4 respiration, allows researchers to study the processes that are independent of ATP synthesis, such as proton leak and the generation of reactive oxygen species (ROS). For example, complete suppression of ATP synthesis in rat liver mitochondria has been achieved with as little as 0.18 μM of carboxyatractyloside, without affecting the electron transport system itself. researchgate.netjst.go.jp This specificity is crucial for isolating and studying the components of the energy transduction machinery.

The use of CATR has also been pivotal in understanding the regulation of oxidative phosphorylation. By titrating the activity of the ANT with CATR, researchers can precisely control the rate of ATP synthesis and study its impact on other cellular processes. This has provided deep insights into the intricate feedback mechanisms that govern cellular energy metabolism.

Investigating Mitochondrial Dysfunction and Pathophysiological States

Mitochondrial dysfunction is a hallmark of numerous human diseases, and carboxyatractyloside has proven to be a valuable probe in investigating the role of mitochondria in these conditions. By inducing a state of mitochondrial bioenergetic crisis, CATR allows for the study of cellular responses to energy stress and the elucidation of pathological mechanisms.

In the context of metabolic diseases such as obesity and type 2 diabetes, mitochondrial dysfunction is a key area of investigation. harvard.edunih.govfrontiersin.org Carboxyatractyloside has been employed to model and understand the mitochondrial impairments observed in these conditions. For instance, studies on high-fat diet-induced insulin (B600854) resistance have used CATR to probe the sensitivity of the adenine nucleotide translocase to ADP. diabetesjournals.org It was found that in muscle mitochondria from mice on a high-fat diet, the sensitivity to CATR-mediated inhibition was attenuated, suggesting an intrinsic impairment in ANT function that contributes to mitochondrial dysfunction. diabetesjournals.org

Research on non-alcoholic fatty liver disease (NAFLD) has also utilized carboxyatractyloside. In cellular models of hepatic steatosis, treatment with low concentrations of atractyloside (B1665827), a related compound, was shown to inhibit the activity of mitochondrial respiratory chain complexes and increase the ADP/ATP ratio, which in turn activated autophagy and helped to clear lipid droplets. frontiersin.org This highlights the potential for modulating ANT activity in the context of metabolic disease.

Table 2: Application of Carboxyatractyloside in Metabolic Disease Research

| Disease Model | Key Finding with Carboxyatractyloside | Reference |

|---|---|---|

| High-Fat Diet-Induced Insulin Resistance | Attenuated sensitivity to CATR inhibition, implying impaired ANT function. | diabetesjournals.org |

| Hepatic Steatosis (Cellular Model) | Inhibition of respiratory complexes and increased ADP/ATP ratio, leading to autophagy activation. | frontiersin.org |

Mitochondria are highly dynamic organelles that undergo constant fusion and fission, and alterations in these dynamics are associated with various pathologies. Carboxyatractyloside has been used to investigate how mitochondrial bioenergetics influences mitochondrial morphology. Electron microscopy studies have shown that treatment with CATR can induce changes in mitochondrial ultrastructure. nih.govmdpi.com For example, in rat cardiac fibers, incubation with 1.3 µM CATR led to an orthodox mitochondrial conformation, characterized by an enlarged cristae volume and a condensed matrix space, similar to the changes induced by palmitoyl-l-carnitine oxidation. nih.gov

Furthermore, CATR is known to be a potent inducer of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane whose opening leads to the collapse of the mitochondrial membrane potential and cell death. researchgate.net Studies have shown that CATR sensitizes mitochondria to MPTP opening by other agents like calcium and oleate. researchgate.net The addition of a low concentration of CATR (0.075 µM) was sufficient to make mitochondria susceptible to MPTP opening by 5 µM oleate. researchgate.net This property of CATR is invaluable for studying the regulation of the MPTP and its role in programmed cell death.

Mitochondrial uncoupling is a process where the energy from substrate oxidation is dissipated as heat instead of being used for ATP synthesis. This is a crucial mechanism for thermogenesis and is also thought to play a role in protecting against oxidative stress. Carboxyatractyloside has been instrumental in differentiating between various mechanisms of proton leak across the inner mitochondrial membrane.

In brown adipose tissue (BAT), the primary site of non-shivering thermogenesis, uncoupling is mainly mediated by Uncoupling Protein 1 (UCP1). However, studies using CATR have revealed that the adenine nucleotide translocase also contributes to proton leak. In brown fat mitochondria from mice lacking UCP1, a significant portion of the basal proton leak was found to be sensitive to CATR, a phenomenon not observed in liver mitochondria. nih.govnih.gov This suggests that different isoforms of ANT may have distinct roles in mediating proton leak in different tissues. nih.govnih.gov Specifically, it has been proposed that the ANT1 isoform may be responsible for a significant part of the basal proton leak in brown fat mitochondria, while the ANT2 isoform is more involved in fatty-acid-induced uncoupling. nih.govnih.gov

Moreover, CATR has been used to investigate the uncoupling effects of various chemical agents. For example, the uncoupling action of protonophores like DNP and FCCP in skeletal muscle mitochondria was significantly suppressed by CATR, indicating that their effect is at least partially mediated through the ANT. nih.gov

Table 3: Role of Carboxyatractyloside in Differentiating Mitochondrial Uncoupling Mechanisms

| Mitochondrial Type | Observation with Carboxyatractyloside | Implication | Reference |

|---|---|---|---|

| Brown Fat Mitochondria (UCP1 knockout) | A large fraction of basal respiration is sensitive to CATR. | ANT contributes significantly to basal proton leak in the absence of UCP1. | nih.govnih.gov |

| Liver Mitochondria | Basal respiration is insensitive to CATR. | ANT is not a major contributor to basal proton leak in the liver. | nih.govnih.gov |

| Skeletal Muscle Mitochondria | Uncoupling by DNP and FCCP is suppressed by CATR. | The uncoupling effect of these protonophores is partially mediated by ANT. | nih.gov |

Studies on Mitochondrial Uncoupling Mechanisms

Interaction with Uncoupling Proteins (UCPs)

Carboxyatractyloside (CATR) serves as a critical tool for investigating the nuanced roles of Adenine Nucleotide Translocator (ANT) in mitochondrial uncoupling, particularly in relation to Uncoupling Proteins (UCPs). researchgate.net While UCP1 is the primary mediator of thermogenic uncoupling in brown adipose tissue (BAT), a significant level of UCP1-independent uncoupling exists, which can be dissected using CATR. nih.govnih.gov This inhibitor specifically blocks ANT, allowing researchers to distinguish its contribution to proton leak from that of other pathways. researchgate.netmdpi.com

Studies in mitochondria from UCP1-knockout mice have been particularly revealing. In these models, fatty acids still induce a degree of uncoupling. nih.govnih.gov By applying CATR, researchers have determined that ANT's contribution to this fatty-acid-induced uncoupling is minimal in BAT mitochondria, whereas it accounts for nearly half of the effect in liver mitochondria. nih.gov This suggests tissue-specific mechanisms of proton leak.

Interestingly, a direct interaction between ANT2 and UCP2 has been demonstrated, which appears to be regulated by the cell's metabolic state. vetmeduni.ac.at Research using co-immunoprecipitation and proximity ligation assays showed that inhibiting the ATP synthase promoted ANT2-UCP2 interaction, while high respiratory activity prevented it. vetmeduni.ac.at The use of CATR in these studies helped clarify the functional consequences of this interaction. For instance, knocking down UCP2 led to an increase in CATR-sensitive proton leak, an effect that was reversed when both ANT2 and UCP2 were knocked down. vetmeduni.ac.at This indicates a complex interplay where the interaction between ANT2 and UCP2 may modulate mitochondrial efficiency and substrate use. vetmeduni.ac.at

Furthermore, CATR has been instrumental in clarifying the nature of basal proton leak. In BAT mitochondria, a large portion of the high, UCP1-independent basal proton leak was found to be sensitive to CATR, a phenomenon not observed in liver mitochondria. nih.gov This finding, coupled with isoform expression analysis, points toward distinct roles for ANT isoforms in mediating different types of uncoupling, a topic explored further in the next section.

Differentiation of ANT Isoform Roles (e.g., ANT1 vs. ANT2)

Carboxyatractyloside is an indispensable inhibitor for elucidating the distinct physiological and pathological roles of the different ANT isoforms, most notably ANT1 and ANT2. nih.govoatext.com These isoforms have different expression patterns and functions. ANT1 is predominantly expressed in terminally differentiated, post-mitotic tissues like heart and skeletal muscle, while ANT2 is characteristic of proliferating cells, including those in the liver, lymphoid tissues, and various cancers. oatext.comjneurosci.orgoup.com

Using CATR to inhibit total ANT activity, researchers have been able to correlate specific functions with isoform expression. A key study on brown-fat (BAT) and liver mitochondria from UCP1-knockout mice proposed a model for the differential roles of ANT1 and ANT2. nih.govnih.gov In liver, where only the ANT2 isoform was found, CATR-sensitive uncoupling was primarily induced by fatty acids. nih.govnih.gov In contrast, BAT mitochondria, which express both ANT1 and ANT2 at similar levels, exhibited a high basal proton leak that was largely sensitive to CATR. nih.govnih.gov This led to the hypothesis that the ANT2 isoform is primarily responsible for fatty-acid-induced uncoupling, while the ANT1 isoform mediates a significant portion of the basal proton leak. nih.govnih.gov

This functional divergence extends to cell fate. Accumulating evidence suggests that ANT1 is pro-apoptotic, whereas ANT2 has an anti-apoptotic role. oatext.com The specificity of CATR for all ANT isoforms allows it to be used as a general inhibitor in studies where the expression of specific isoforms is manipulated. For example, in cancer cells that overexpress ANT2, CATR can be used to probe the consequences of blocking the anti-apoptotic function or the reverse transport of ATP into the mitochondrial matrix, a proposed cytoprotective mechanism. oatext.com

The table below summarizes key distinctions between ANT1 and ANT2, which have been clarified in studies often employing CATR as an investigative tool.

| Feature | ANT1 | ANT2 |

| Primary Tissue Expression | Heart, Skeletal Muscle, Brain (non-dividing cells) oatext.comjneurosci.orgoup.com | Liver, Kidney, Lymphoid Cells, Cancer Cells (proliferating cells) oatext.comjneurosci.orgoup.com |

| Proposed Role in Uncoupling | Mediates high basal proton leak (CATR-sensitive) nih.govnih.gov | Mediates fatty-acid-induced uncoupling (CATR-sensitive) nih.govnih.gov |

| Role in Apoptosis | Pro-apoptotic oatext.com | Anti-apoptotic oatext.com |

| Expression in C2C12 Myotubes | High in differentiated myotubes oup.com | Predominant in myoblasts oup.com |

Assessment of ATP Supply Mechanisms to Subcellular Compartments (e.g., Endoplasmic Reticulum)

The endoplasmic reticulum (ER) requires a constant supply of ATP for critical functions such as protein folding, glycosylation, and quality control. nih.govnih.govelifesciences.org Unlike mitochondria, the ER cannot synthesize its own ATP, making it reliant on import from the cytosol. nih.govelifesciences.orgbiorxiv.org Carboxyatractyloside, by virtue of its potent and specific inhibition of the mitochondrial ANT, is a key pharmacological tool to investigate the sources of this ATP supply. researchgate.netoup.com

Research has demonstrated that mitochondria are a primary source of ATP for the ER. nih.govelifesciences.org By treating cells with inhibitors of oxidative phosphorylation, studies have shown that ER ATP levels are readily depleted, confirming a tight coupling between mitochondrial ATP production and ER energy status. nih.govbiorxiv.org Carboxyatractyloside can be used to specifically block the export of newly synthesized ATP from the mitochondrial matrix into the cytosol, thus allowing researchers to assess the dependency of the ER on this mitochondrial supply chain.

The mechanism of ATP transport into the ER lumen itself is an active area of research. In plants, a specific adenine nucleotide transporter, ER-ANT1, has been identified in the ER membrane that facilitates an ATP/ADP antiport. nih.gov In mammalian cells, the protein SLC35B1/AXER has been identified as a putative ER ATP transporter. nih.govelifesciences.org Studies have revealed that this transport is a regulated process, notably antagonized by increases in cytosolic Ca2+ concentration. nih.govelifesciences.org

By using CATR to halt mitochondrial ATP export, scientists can create a condition of cytosolic ATP depletion to study the kinetics and regulation of the ER's own import machinery. For example, such an approach can help determine how ER stress or protein misfolding, which increases the demand for ATP in the ER, signals to mitochondria or affects the ER's own import mechanisms. nih.gov

The following table outlines the key cellular components involved in the pathway of ATP from mitochondria to the ER, a process that can be effectively studied using CATR.

| Component | Location | Function in ATP Supply to ER | Investigated with CATR |

| Adenine Nucleotide Translocator (ANT) | Inner Mitochondrial Membrane | Exports ATP from the mitochondrial matrix to the cytosol. oatext.com | Yes, as a direct and specific inhibitor. researchgate.netoup.com |

| Oxidative Phosphorylation (OxPhos) | Inner Mitochondrial Membrane | Primary pathway for ATP synthesis in mitochondria. nih.govelifesciences.org | Yes, CATR blocks the export of ATP produced by OxPhos. |

| SLC35B1/AXER | ER Membrane | Putative mammalian ATP transporter that imports ATP into the ER lumen. nih.govelifesciences.org | Indirectly, by controlling the availability of mitochondrial ATP in the cytosol. |

| ER Chaperones (e.g., BiP) | ER Lumen | Utilize imported ATP for protein folding and processing. nih.govnih.gov | Indirectly, to study how their function is affected by mitochondrial ATP supply. |

Comparative Biochemistry and Structure Activity Relationships

Comparative Analysis with Atractyloside (B1665827) (ATR)

Carboxyatractyloside and atractyloside are closely related diterpene glycosides, both potent inhibitors of the ANT. However, they exhibit significant differences in their inhibitory potency and the reversibility of this inhibition.

Differences in Potency and Reversibility of Inhibition

Carboxyatractyloside is a significantly more potent inhibitor of the ANT than atractyloside, with some studies indicating it to be approximately 10 times more effective. wikipedia.org This heightened potency means that a much lower concentration of CATR is required to achieve the same level of inhibition of ADP/ATP transport compared to ATR. oroboros.at For instance, in potato mitochondria, the concentration of atractyloside needed to inhibit ADP-stimulated respiration was about 60 times higher than that of carboxyatractyloside. researchgate.net

A crucial distinction between the two inhibitors lies in the reversibility of their effects. The inhibition of the ANT by atractyloside is competitive and can be overcome by increasing the concentration of adenine (B156593) nucleotides, such as ADP. researchgate.netnih.gov In contrast, the inhibition by carboxyatractyloside is considered essentially irreversible, as it is not reversed by the addition of excess adenine nucleotides. wikipedia.orgresearchgate.net This irreversible nature contributes to its higher toxicity.

| Feature | Carboxyatractyloside (CATR) | Atractyloside (ATR) |

| Potency | High (approx. 10x more potent than ATR) wikipedia.org | Lower than CATR researchgate.net |

| Inhibition Type | Irreversible wikipedia.orgresearchgate.net | Competitive, Reversible researchgate.netnih.gov |

| Effect of ADP | Does not reverse inhibition wikipedia.orgresearchgate.net | Reverses inhibition researchgate.netnih.gov |

Structural Determinants for Differential Binding and Efficacy

The structural differences between carboxyatractyloside and atractyloside account for their varied potencies and binding characteristics. Both molecules are diterpene glycosides, but CATR possesses two carboxylic acid groups that are absent in ATR. nih.gov These additional negatively charged carboxyl groups are thought to play a critical role in the tighter and more stable binding of CATR to the ANT.

Both CATR and ATR bind to the ANT when it is in the "c-state," a conformation where the nucleotide-binding site is open to the mitochondrial intermembrane space (cytosolic side). oroboros.atwikipedia.orgmdpi.com By locking the transporter in this state, they prevent the exchange of cytosolic ADP for matrix ATP. The stronger interaction of CATR with the positively charged residues within the ANT's binding pocket, facilitated by its extra carboxyl groups, leads to a more profound and lasting inhibition. wikipedia.org This stronger binding affinity is reflected in the lower dissociation constant (Kd) of CATR compared to ATR. researchgate.net

Comparative Analysis with Bongkrekic Acid (BKA)

Bongkrekic acid is another potent inhibitor of the ANT, but its mechanism of action is fundamentally different from that of carboxyatractyloside.

Distinct Mechanisms of ANT Inhibition (Cytoplasmic vs. Matrix Side)

The most significant difference between carboxyatractyloside and bongkrekic acid lies in the side of the inner mitochondrial membrane from which they bind to the ANT and the conformational state they stabilize. wikipedia.org

Carboxyatractyloside (CATR): Binds to the ANT from the cytoplasmic side (intermembrane space), locking the transporter in the c-state (cytoplasmic-open conformation). oroboros.atwikipedia.org

Bongkrekic Acid (BKA): Binds to the ANT from the matrix side , stabilizing the transporter in the m-state (matrix-open conformation). nih.govwikipedia.org

This fundamental difference in their binding sites and the resulting conformational lock explains their opposing effects on certain mitochondrial functions. While both are potent inhibitors of ADP/ATP exchange, their distinct mechanisms lead to different consequences for the mitochondrial permeability transition pore.

| Inhibitor | Binding Site on ANT | ANT Conformation Stabilized |

| Carboxyatractyloside (CATR) | Cytoplasmic Side wikipedia.org | c-state (cytoplasmic-open) oroboros.atwikipedia.org |

| Bongkrekic Acid (BKA) | Matrix Side wikipedia.org | m-state (matrix-open) nih.govwikipedia.org |

Differential Effects on Mitochondrial Permeability Transition Pore

The mitochondrial permeability transition pore (PTP) is a non-specific channel in the inner mitochondrial membrane, and its opening is a key event in some forms of cell death. Carboxyatractyloside and bongkrekic acid have opposing effects on the PTP, which are directly linked to the conformational state of the ANT they induce.

Carboxyatractyloside (CATR): By locking the ANT in the c-state, CATR is known to be an inducer or activator of the PTP opening. oup.comnih.govresearchgate.net This stabilization of the c-conformation is thought to lower the threshold for PTP opening, particularly in the presence of calcium ions. mdpi.comresearchgate.net

Bongkrekic Acid (BKA): In contrast, by stabilizing the m-state of the ANT, BKA acts as a potent inhibitor of the PTP opening. nih.govresearchgate.netmdpi.com

This differential regulation of the PTP highlights the critical role of the ANT's conformation in this process. The c-state, favored by CATR, is permissive to PTP formation, while the m-state, favored by BKA, is inhibitory. oup.comresearchgate.net

Advanced Analytical Methodologies for Carboxyatractyloside Research

Radiotracer Methodologies for Carrier Protein Studies

Exploitation of Radiolabeled Carboxyatractyloside to Confirm AAC Presence and Kinetics

The Adenine (B156593) Nucleotide Translocator (AAC), also known as the Adenine Nucleotide Carrier (ANT), is a crucial protein embedded in the inner mitochondrial membrane, responsible for the exchange of ADP and ATP between the mitochondrial matrix and the intermembrane space. Its precise quantification and kinetic characterization are vital for understanding cellular energy metabolism. Radiolabeled carboxyatractyloside (CATR), a potent and highly specific inhibitor of AAC, serves as an indispensable tool in this regard, enabling researchers to confirm the presence of functional AAC and to elucidate its binding kinetics and regulatory mechanisms.

Confirming AAC Presence and Abundance

The high affinity and specificity of carboxyatractyloside for the AAC allow its radiolabeled forms, such as [3H] or [14C]-labeled CATR, to be used in binding assays. These assays involve incubating isolated mitochondria or mitochondrial membrane fractions with a known concentration of the radiolabeled inhibitor. By quantifying the amount of bound radiolabel, researchers can directly determine the number of functional AAC binding sites present in the sample, thereby confirming the presence and estimating the abundance of the AAC protein nih.govresearchgate.net. For instance, studies utilizing [14C]acetylcarboxyatractyloside ([14C]AcCAT) have demonstrated a strong correlation between the amount of bound radioligand and the inhibition of ADP transport, confirming that [14C]AcCAT binds specifically to the AAC core.ac.uk. This method is fundamental for validating the presence of competent AAC in various experimental systems, including isolated mitochondria, inner membrane vesicles, and reconstituted proteoliposomes nih.govresearchgate.netcore.ac.ukd-nb.info.

Elucidating AAC Binding Kinetics and Conformational States

Beyond simply confirming presence, radiolabeled CATR is instrumental in characterizing the kinetics of AAC binding. By performing saturation binding experiments with varying concentrations of radiolabeled CATR, researchers can determine key kinetic parameters, such as the dissociation constant (Kd), which reflects the affinity of CATR for AAC, and the maximum number of binding sites (Bmax) core.ac.ukbiorxiv.org. These quantitative data provide insights into the precise interaction between the inhibitor and the carrier protein.

CATR is known to bind to the "c" (cytosolic-open) conformational state of the AAC, where the substrate-binding site is exposed to the intermembrane space nih.govescholarship.org. Studies using radiolabeled CATR have helped to delineate the conformational dynamics of AAC and how they are influenced by substrates, other inhibitors, and physiological conditions nih.gov. For example, the binding of CATR can stabilize the AAC protein, as evidenced by an increase in its apparent melting temperature in thermostability shift assays thno.org. Furthermore, radiolabeled CATR can be used to study inhibitor-carrier protein interactions, substrate-inhibitor interactions, and interactions between different inhibitors, thereby mapping the regulatory landscape of AAC function nih.gov.

Quantitative Research Findings

Research utilizing radiolabeled carboxyatractyloside and its derivatives has yielded critical quantitative data regarding AAC binding. These findings are essential for understanding the functional capacity and stoichiometry of AAC in different cellular contexts.

| Study/Radioligand | Tissue/System | Binding Affinity (Kd) | Number of Binding Sites (Bmax) | Reference |

| [14C]AcCAT | Beef heart mitochondria | 10 nM | 1.2 mol/mg protein | core.ac.uk |

| [14C]AcCAT | Rat heart mitochondria | 2–5 nM | Not specified | core.ac.uk |

| [3H]Carboxyatractylate | Not specified | Low nanomolar range | Not specified | biorxiv.org |

| [3H]Carboxyatractylate | Not specified | ~15 µM (in DPC detergent) | Not specified | biorxiv.org |

Note: Kd values represent the concentration of radioligand at which half of the binding sites are occupied. Bmax indicates the total number of binding sites per unit of protein. The value of 15 µM for [3H]Carboxyatractylate binding in biorxiv.org is noted as being significantly higher than typical membrane-bound values, possibly due to the detergent environment.

These quantitative data underscore the high affinity of CATR for AAC and provide a basis for quantifying the carrier's presence in biochemical studies. The ability to measure these parameters accurately with radiolabeled CATR has been pivotal in advancing our understanding of mitochondrial bioenergetics and the role of AAC in cellular energy transduction.

Q & A

Q. How can researchers address the lack of data on chronic low-dose carboxyatractyloside exposure?

- Methodological Answer : Longitudinal rodent studies with subtoxic doses (e.g., 0.1–1 mg/kg/day) over 6–12 months, coupled with metabolomics/liver proteomics, can identify biomarkers of cumulative toxicity. Epidemiological studies in populations consuming Xanthium-based traditional medicines are also critical but require ethical approval and rigorous exposure assessment .

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.